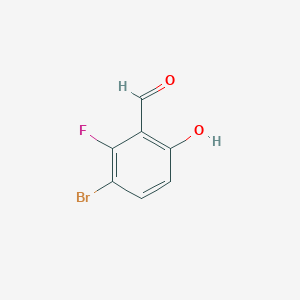

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Descripción general

Descripción

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde typically involves the bromination and fluorination of a hydroxybenzaldehyde precursor. One common method includes the following steps:

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or a hydroxylating enzyme.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 3-Bromo-2-fluoro-6-hydroxybenzyl alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: 3-Bromo-2-fluoro-6-hydroxybenzoic acid or 3-Bromo-2-fluoro-6-hydroxyquinone.

Reduction: 3-Bromo-2-fluoro-6-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- Building Block : 3-Bromo-2-fluoro-6-hydroxybenzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various reactions such as nucleophilic substitutions and cross-coupling reactions like Suzuki-Miyaura coupling.

- Functionalization : The compound can be further functionalized to create derivatives with enhanced properties for specific applications.

-

Medicinal Chemistry :

- Biological Activity : The presence of halogen atoms enhances the compound's electrophilicity, making it a candidate for drug design. It can interact with biological targets such as enzymes or receptors, potentially modulating biological pathways.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of halogenated benzaldehydes may exhibit antimicrobial activity, making this compound a subject of interest for developing new antimicrobial agents.

-

Material Science :

- Polymer Synthesis : The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to materials with tailored properties for applications in coatings or adhesives.

Case Studies

Several studies have highlighted the applications of this compound in various fields:

- Case Study 1 : A research article demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The study focused on its ability to modulate specific inflammatory pathways through its interaction with key enzymes involved in inflammation.

- Case Study 2 : Another study explored its role as an intermediate in synthesizing fluorinated compounds that showed promise as pharmaceuticals with enhanced bioavailability due to their structural characteristics.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine, fluorine, and hydroxyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

3-Bromo-6-fluoro-2-hydroxybenzaldehyde: Similar structure but with different substitution pattern.

3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom.

2-Bromo-6-fluorobenzaldehyde: Lacks the hydroxyl group.

Uniqueness: 3-Bromo-2-fluoro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes it a versatile intermediate for various synthetic applications.

Actividad Biológica

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a halogenated aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by the presence of bromine, fluorine, and hydroxyl groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Molecular Structure and Properties

The molecular formula of this compound is C₇H₄BrF₁O₂, with a molecular weight of approximately 219.01 g/mol. The compound features a benzaldehyde functional group, where:

- Bromine is located at the 3-position,

- Fluorine is at the 2-position,

- Hydroxyl group (-OH) is at the 6-position.

This arrangement enhances its reactivity and interaction with biological targets due to the ability to form hydrogen bonds and engage in electrophilic interactions .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of halogen atoms increases its electrophilicity, allowing it to modulate various biological pathways. It can act as an inhibitor or modulator in biochemical processes by forming stable complexes with target proteins .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents for metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Bromo-2-hydroxybenzaldehyde | 1829-34-1 | Lacks fluorine; has only bromine and hydroxyl groups. |

| 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2 | Different positioning of bromine and hydroxyl groups. |

| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | 1427438-58-1 | Contains a methyl group instead of fluorine; different properties. |

| 3-Fluoro-4-hydroxybenzaldehyde | Not specified | Contains a fluorine atom but lacks bromine; different reactivity profile. |

The unique combination of halogenated and hydroxyl functional groups in this compound may confer distinct chemical reactivity and potential biological activities compared to its analogs .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition : A study focused on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain metabolic enzymes, with IC50 values ranging from 12.8 to 365 μM depending on the enzyme target .

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNTUDWVQSVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.